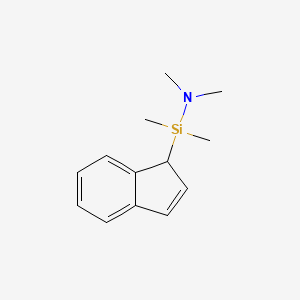
Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzamide group attached to a prop-1-en-2-yl chain, which is further connected to a benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method is the reaction of benzoic acid with methanol under acidic conditions, using a strong acid like sulfuric acid as a catalyst . Another approach involves the use of dihalohydantoin as a catalyst, which allows for the esterification to occur under milder conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction parameters, such as temperature and pressure, play a crucial role in the efficiency of the industrial process .
化学反応の分析
Types of Reactions
Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzamide and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives, such as amides and ethers .
科学的研究の応用
Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzamide group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
Methyl benzoate: An ester with a simpler structure, lacking the benzamide and prop-1-en-2-yl groups.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Methyl 4-methoxybenzoate: Contains a methoxy group instead of the benzamide and prop-1-en-2-yl groups.
Uniqueness
Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate is unique due to the presence of the benzamide and prop-1-en-2-yl groups, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with molecular targets, making the compound valuable for research and potential therapeutic applications .
特性
CAS番号 |
919349-78-3 |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC名 |
methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C18H17NO3/c1-13(12-19-17(20)15-6-4-3-5-7-15)14-8-10-16(11-9-14)18(21)22-2/h3-11H,1,12H2,2H3,(H,19,20) |
InChIキー |
WTFSCQBODHMRDG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)CNC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


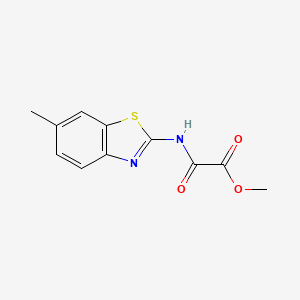
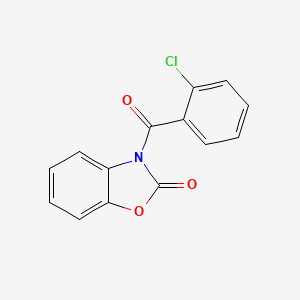
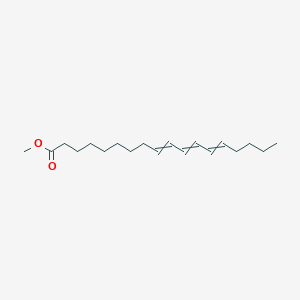
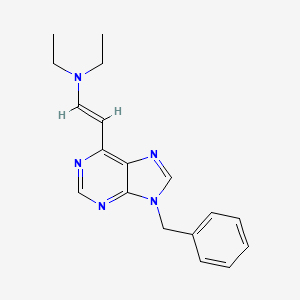
methanone](/img/structure/B14174300.png)
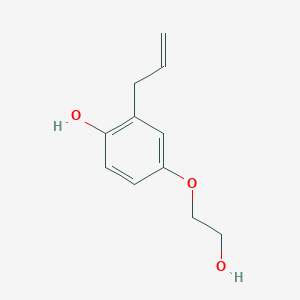
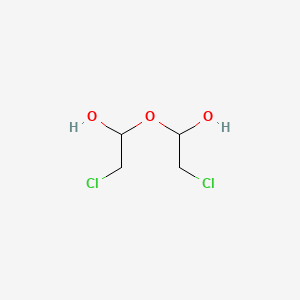
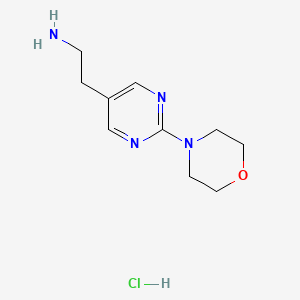
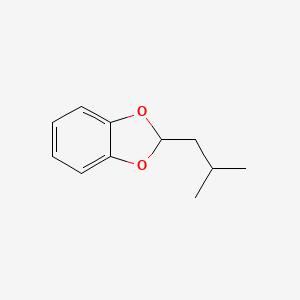
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
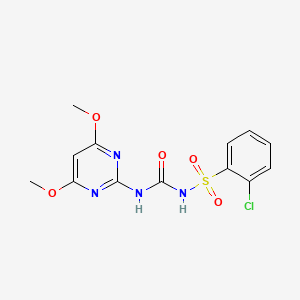
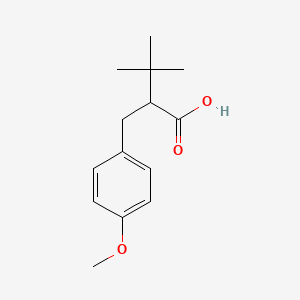
![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)
